5-Bromo-3-chlorobenzene-1,2-diamine

Physicochemical Properties Lipophilicity Nucleophilicity

Ortho-phenylenediamines with distinct halogen patterns are not interchangeable for heterocyclic synthesis-substitution directly modulates reactivity and target binding. 5-Bromo-3-chlorobenzene-1,2-diamine (CAS 16429-44-0) provides the precise 5-Br/3-Cl pharmacophore essential for polyhalogenated benzimidazole CK1/CK2 inhibitors (reported IC₅₀ 2.2-18.4 µM) and quinoxaline agrochemical leads. • Tuned electronic profile for controlled cyclocondensation kinetics • Critical Br/Cl pattern ensuring SAR fidelity in lead optimization • In stock with expedited global dispatch

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 16429-44-0
Cat. No. B1267653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chlorobenzene-1,2-diamine
CAS16429-44-0
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
InChIKeyVLJIODKDXFJLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chlorobenzene-1,2-diamine: Halogenated Diamine Building Block


5-Bromo-3-chlorobenzene-1,2-diamine (CAS 16429-44-0), also known as 1,2-diamino-5-bromo-3-chlorobenzene, is a halogenated aromatic ortho-phenylenediamine derivative with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol . This compound is characterized by two amino groups at the 1,2-positions, a bromine atom at the 5-position, and a chlorine atom at the 3-position on the benzene ring . Its solid physical form (melting point: 57–60 °C) and halogen substitution pattern render it a versatile building block for constructing heterocyclic scaffolds, particularly benzimidazoles and quinoxalines, in pharmaceutical research and agrochemical development .

5-Bromo-3-chlorobenzene-1,2-diamine: Substitution Specificity


Ortho-phenylenediamines with distinct halogen substitution patterns cannot be considered interchangeable building blocks for synthesizing heterocyclic targets, such as benzimidazoles, due to the profound influence of the halogen identity and ring position on both chemical reactivity and downstream biological properties. The presence and specific placement of bromine and chlorine atoms on the aromatic ring directly modulate the electron density of the amine nucleophiles and the subsequent heterocycle, affecting reaction rates in cyclocondensation steps [1]. More critically, these halogen substituents serve as critical pharmacophoric elements in the final drug-like molecule, where even a single atom change (e.g., Br vs. Cl) can dramatically alter target binding affinity, selectivity, metabolic stability, and overall physicochemical properties, as evidenced in structure-activity relationship (SAR) studies of halogenated benzimidazole-based inhibitors [2]. Therefore, selecting a specific ortho-diamine like 5-bromo-3-chlorobenzene-1,2-diamine is a precise molecular design choice, not a commodity procurement decision.

5-Bromo-3-chlorobenzene-1,2-diamine: Evidence Guide


Lipophilicity & Basicity: Comparison with Non-Halogenated Analogs

The presence of both bromine and chlorine atoms in the ortho-phenylenediamine core significantly alters key physicochemical properties compared to the parent unsubstituted compound and mono-halogenated analogs. Computational predictions indicate that 5-bromo-3-chlorobenzene-1,2-diamine possesses a higher LogP (1.69 ± 0.26) and a substantially reduced pKa (2.03 ± 0.10) relative to the non-halogenated parent, o-phenylenediamine (LogP ~0.15, pKa ~4.5) . The enhanced lipophilicity and reduced basicity directly impact its behavior in biphasic reaction media and its nucleophilic reactivity profile .

Physicochemical Properties Lipophilicity Nucleophilicity

Pharmacophoric Impact of 5-Bromo/3-Chloro Substitution

In the context of benzimidazole-based kinase inhibitors, the specific pattern of halogen substitution is a critical driver of biological activity. Research on polyhalogenated benzimidazoles has demonstrated that compounds incorporating both bromine and chlorine atoms on the benzimidazole core (derived from corresponding ortho-diamines) exhibit potent inhibition against casein kinase 1 (CK1) and casein kinase 2 (CK2), with IC50 values ranging from 2.2 to 18.4 µM [1]. The combination of halogens is often necessary for achieving optimal potency and selectivity, as single halogen substitutions may result in significantly reduced or abrogated activity [2]. While direct data for the 5-bromo-3-chloro derivative is not available, this class-level evidence strongly implies that its unique substitution pattern offers a distinct pharmacophoric advantage over mono-halogenated or differently substituted ortho-diamine building blocks.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Ortho-Diamine Reactivity: Benzimidazole & Quinoxaline Synthesis

The ortho-diamine functionality is a well-established and highly reliable reactive handle for constructing benzimidazoles and quinoxalines via cyclocondensation with aldehydes, acids, or 1,2-diketones. The target compound, 5-bromo-3-chlorobenzene-1,2-diamine, is specifically documented as a precursor for these heterocycles . This contrasts with meta- or para-diamine isomers, which are incapable of forming these 5-membered or 6-membered fused ring systems. The 1,2-relationship of the amino groups is the essential structural determinant for this key transformation, enabling the efficient synthesis of diverse compound libraries .

Organic Synthesis Heterocyclic Chemistry Cyclocondensation

Purity & Batch Consistency for Reproducible Research

Procurement decisions for research chemicals are critically dependent on verifiable purity to ensure experimental reproducibility. Commercial sources of 5-bromo-3-chlorobenzene-1,2-diamine (CAS 16429-44-0) offer the compound at a guaranteed minimum purity of 97%, with available batch-specific analytical data including NMR, HPLC, and/or GC . This level of purity and accompanying documentation mitigates the risk of impurities interfering with sensitive catalytic reactions or skewing biological assay results, a risk that is higher when sourcing from non-specialized vendors or using lower-purity technical grade material.

Analytical Chemistry Quality Control Reproducibility

5-Bromo-3-chlorobenzene-1,2-diamine: Key Applications


Polyhalogenated Benzimidazole Libraries for Kinase Inhibitors

This compound is optimally employed as a key starting material for the synthesis of polyhalogenated benzimidazole derivatives for structure-activity relationship (SAR) studies targeting casein kinases (CK1, CK2) or other bromodomain-containing proteins. The distinct 5-bromo/3-chloro substitution pattern is essential for generating the pharmacophore required for potent inhibition, as demonstrated by class-level evidence showing that polyhalogenated benzimidazoles exhibit IC50 values in the low micromolar range (2.2–18.4 µM) [1].

Halogenated Quinoxaline Scaffolds for Agrochemical Leads

The ortho-diamine structure is a proven precursor for quinoxaline synthesis. The 5-bromo-3-chlorobenzene-1,2-diamine provides a direct route to quinoxaline cores bearing a specific, asymmetric halogen pattern. This is particularly valuable in agrochemical research where halogenation is a common strategy to modulate the physicochemical properties, metabolic stability, and bioactivity of fungicidal or herbicidal lead compounds .

Organic Electronics & Functional Materials Precursor

The combination of an electron-rich diamine core with electron-withdrawing halogen substituents creates a building block with a tuned electronic profile. This compound can be utilized in the synthesis of π-conjugated organic semiconductors, such as quinoxaline- or benzimidazole-based polymers and small molecules, for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The predicted lipophilicity (LogP ~1.69) and electron density of the resulting monomers can influence device performance characteristics .

Halogenated Dyes & Pigments with Enhanced Properties

As a halogenated aromatic diamine, this compound is a valuable intermediate in the dye and pigment industry. The introduction of bromine and chlorine atoms can improve lightfastness, chemical resistance, and coloristic properties of azo dyes and high-performance pigments. The ortho-diamine functionality allows for diazotization and coupling reactions, enabling the creation of novel chromophores with tailored absorption profiles .

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